![molecular formula C19H22N4O2S B2913735 N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899969-42-7](/img/structure/B2913735.png)
N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
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Overview
Description
N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, also known as CTPO, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Catalysts in Chemical Reactions
Research has shown the utility of palladium nanoparticles supported on mesoporous graphitic carbon nitride as highly active catalysts for the selective hydrogenation of phenol derivatives to cyclohexanone, a key intermediate in the manufacture of polyamides. Such catalysts demonstrate remarkable efficiency and selectivity under mild conditions, showcasing the potential of related compounds in facilitating important chemical transformations (Wang et al., 2011).
Heterocyclic Synthesis
Compounds with pyrazole derivatives have been explored for the synthesis of tetrahydrobenzofurans and related structures through oxidative processes. These synthetic methodologies pave the way for the generation of novel heterocyclic compounds with potential applications in drug development and materials science (Levai et al., 2002).
Antimicrobial Activity
The synthesis and exploration of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have demonstrated significant antimicrobial properties. Such studies indicate the promise of structurally related compounds in the development of new antibacterial and antifungal agents, highlighting their potential role in addressing global antimicrobial resistance challenges (Hafez et al., 2015).
Molecular Docking and Drug Design
Research involving the synthesis, characterization, and in silico molecular docking of pyrazole-based polyhydroquinoline core moieties has revealed their potential in binding to biological targets with high affinity. Such studies underscore the utility of related compounds in the rational design of new drugs, through the identification of promising candidates for further biological evaluation (Sapariya et al., 2017).
Mechanism of Action
Biochemical Pathways
Based on its chemical structure, it may be involved in pathways related to the metabolism of aromatic compounds or pathways involving pyrazole derivatives .
Pharmacokinetics
For instance, the molecular weight of this compound is 335.109222 Da , which is within the range that generally allows for good absorption and distribution in the body.
properties
IUPAC Name |
N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(20-13-7-3-1-4-8-13)19(25)21-17-15-11-26-12-16(15)22-23(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLIAHSUBGARGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
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